An In-Depth Technical Guide to Azetidine-3-carboxylic Acid Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies
An In-Depth Technical Guide to Azetidine-3-carboxylic Acid Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine-3-carboxylic acid hydrochloride, a strained cyclic non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered ring structure offers a unique conformational constraint that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and reactivity of azetidine-3-carboxylic acid hydrochloride, tailored for professionals in the pharmaceutical and chemical research sectors.
Chemical Structure and Physicochemical Properties
Azetidine-3-carboxylic acid hydrochloride possesses a four-membered heterocyclic ring containing a nitrogen atom, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and water solubility.
The core structure consists of an azetidine ring, which is a saturated four-membered heterocycle containing one nitrogen atom. This small ring size results in significant ring strain, a key feature that dictates its reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.
Table 1: Physicochemical Properties of Azetidine-3-carboxylic Acid and its Hydrochloride Salt
| Property | Azetidine-3-carboxylic acid | Azetidine-3-carboxylic acid hydrochloride | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | C₄H₈ClNO₂ | [1] |
| Molecular Weight | 101.10 g/mol | 137.56 g/mol | [1] |
| CAS Number | 36476-78-5 | 102624-96-4 | [1] |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | |
| Melting Point | 275 °C (decomposes) | No specific data found | |
| Solubility | Soluble in water | Soluble in water | |
| pKa | 2.74 ± 0.20 (Predicted) | No specific data found | [2] |
| InChI | InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | [1] |
| SMILES | C1C(CN1)C(=O)O | C1C(CN1)C(=O)O.Cl | [1] |
DOT Diagram: Chemical Structure of Azetidine-3-carboxylic Acid Hydrochloride
Caption: General workflow for the synthesis of azetidine-3-carboxylic acid hydrochloride.
Detailed Experimental Protocol (Racemic Synthesis)
The following protocol is a synthesized representation of common laboratory procedures and should be adapted and optimized for specific laboratory conditions.
Step 1: Triflation of Diethyl bis(hydroxymethyl)malonate
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To a solution of diethyl bis(hydroxymethyl)malonate in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine) at a cooled temperature (e.g., 0 °C).
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Slowly add trifluoromethanesulfonic anhydride to the reaction mixture, maintaining the temperature below 5 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-triflate.
Step 2: Intramolecular Cyclization
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Dissolve the crude bis-triflate in a suitable solvent (e.g., acetonitrile).
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Add a primary amine, such as benzylamine, to the solution. The reaction is typically carried out at room temperature or with gentle heating.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure. The resulting residue contains the N-benzyl protected azetidine-3,3-dicarboxylate.
Step 3: Saponification and Decarboxylation
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To the crude product from the previous step, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like ethanol or methanol.
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Heat the mixture to reflux and monitor the hydrolysis of the esters by TLC.
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Once the saponification is complete, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will induce decarboxylation.
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Heat the acidified mixture to facilitate the decarboxylation, which is often accompanied by the evolution of carbon dioxide.
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After cooling, the N-benzyl azetidine-3-carboxylic acid can be isolated by filtration or extraction.
Step 4: Hydrogenation (Debenzylation)
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Dissolve the N-benzyl azetidine-3-carboxylic acid in a suitable solvent, such as ethanol or methanol.
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Add a palladium-based catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
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Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.
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Monitor the reaction by TLC or NMR to confirm the removal of the benzyl group.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain azetidine-3-carboxylic acid.
Step 5: Hydrochloride Salt Formation
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Dissolve the crude azetidine-3-carboxylic acid in a suitable solvent, such as isopropanol or ethanol.
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Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise until the pH is acidic.
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The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
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Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield azetidine-3-carboxylic acid hydrochloride.
Spectroscopic Characterization
Accurate characterization of azetidine-3-carboxylic acid hydrochloride is crucial for confirming its identity and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the exchangeable protons of the carboxylic acid and the ammonium group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the three unique carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is expected in the range of 170-185 ppm. [3]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the ammonium salt. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (azetidine-3-carboxylic acid) upon loss of HCl. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the azetidine ring.
Reactivity and Chemical Transformations
The chemical reactivity of azetidine-3-carboxylic acid hydrochloride is governed by the interplay of the strained four-membered ring, the secondary amine (as its ammonium salt), and the carboxylic acid functional group.
Reactions at the Carboxylic Acid Group
The carboxylic acid can undergo typical transformations such as esterification and amide bond formation. These reactions are fundamental for incorporating the azetidine moiety into larger molecules.
DOT Diagram: Amide Bond Formation
Caption: General scheme for amide bond formation.
Reactions at the Nitrogen Atom
The secondary amine of the azetidine ring, after neutralization of the hydrochloride salt, is nucleophilic and can participate in various reactions, including N-alkylation, N-acylation, and N-arylation. Protection of the nitrogen is often a key step in multi-step syntheses.
Ring-Opening Reactions
The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. This reactivity can be both a challenge in synthesis and a useful tool for accessing functionalized acyclic compounds.
Applications in Drug Discovery and Development
The rigid framework of the azetidine ring serves as a valuable scaffold in drug design. Its incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.
Azetidine-3-carboxylic acid and its derivatives have been incorporated into a variety of biologically active compounds, including:
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Enzyme Inhibitors: The constrained geometry of the azetidine ring can mimic the transition state of enzymatic reactions, leading to potent inhibitors.
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Receptor Ligands: The defined spatial orientation of substituents on the azetidine ring can facilitate precise interactions with receptor binding pockets.
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Peptidomimetics: As a constrained amino acid analogue, it is used to introduce conformational rigidity into peptides, which can enhance their biological activity and stability. For instance, derivatives have been used in the synthesis of endomorphin analogues. [4] Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern medicinal chemistry. Examples include baricitinib, cobimetinib, and azelnidipine. [5]
Safety and Handling
Azetidine-3-carboxylic acid hydrochloride is classified as an irritant. [1]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Azetidine-3-carboxylic acid hydrochloride is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its unique structural features, arising from the strained four-membered ring, provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and stereochemistry is essential for its effective utilization in the pursuit of novel therapeutics.
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